1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 2098142-90-4
VCID: VC3168894
InChI: InChI=1S/C10H17N3/c1-10(2)3-8(4-10)6-13-7-9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3
SMILES: CC1(CC(C1)CN2C=C(C=N2)N)C
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine

CAS No.: 2098142-90-4

Cat. No.: VC3168894

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine - 2098142-90-4

Specification

CAS No. 2098142-90-4
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C10H17N3/c1-10(2)3-8(4-10)6-13-7-9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3
Standard InChI Key DZVLYLVEJNSJTM-UHFFFAOYSA-N
SMILES CC1(CC(C1)CN2C=C(C=N2)N)C
Canonical SMILES CC1(CC(C1)CN2C=C(C=N2)N)C

Introduction

Compound Identification and Classification

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct chemical properties and biological potential. This particular derivative features an amine group at the 4-position of the pyrazole ring and a 3,3-dimethylcyclobutyl substituent connected via a methyl bridge to one of the nitrogen atoms in the pyrazole ring.

Registry Information and Identification

The compound is uniquely identified through several standardized chemical registry systems, facilitating its precise documentation in scientific literature and databases. The table below summarizes key identification parameters:

ParameterValue
CAS Registry Number2098142-90-4
PubChem CID122240414
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.26 g/mol
VCIDVC3168894

These identifiers ensure consistent referencing across global chemical databases and research publications . The compound was first registered in chemical databases in November 2016, with updated information as recently as April 2025, indicating ongoing research interest and documentation refinement .

Nomenclature and Alternative Names

Several synonyms exist for this compound in scientific literature and chemical databases:

  • 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine (IUPAC preferred name)

  • 1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-amine

  • 1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-amine

  • starbld0013993 (vendor catalog designation)

The IUPAC systematic naming convention clearly identifies the compound's structural elements: the pyrazole core, the amine substituent, and the dimethylcyclobutyl group position.

Structural Characteristics and Chemical Properties

The molecular architecture of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine contributes significantly to its chemical behavior and potential biological activities. Understanding these structural features provides insight into its physical properties and reactivity patterns.

Molecular Structure and Bonding

The compound features a pyrazole ring with an amine group (-NH₂) at the 4-position. The 1-position nitrogen of the pyrazole is connected to a 3,3-dimethylcyclobutyl group via a methylene bridge. This unique structural arrangement creates a molecule with distinct spatial and electronic properties .

The presence of the amine group at the 4-position of the pyrazole ring introduces a potential hydrogen bonding donor site, while the nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors. These characteristics are significant for potential interactions with biological targets and influence the compound's solubility and pharmacokinetic properties.

Physical and Chemical Properties

While complete experimental data on the physical and chemical properties of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine is limited in the provided sources, several properties can be inferred from its structure:

  • The compound likely exists as a crystalline solid at room temperature, typical for many pyrazole derivatives.

  • The presence of both hydrophilic (amine group, pyrazole ring) and hydrophobic (dimethylcyclobutyl group) moieties suggests moderate solubility in polar organic solvents.

  • The amine group confers basic properties to the molecule, making it capable of forming salts with acids.

  • The pyrazole ring provides aromatic character and potential for π-stacking interactions.

Spectroscopic studies, including IR and NMR analyses, have confirmed the presence of characteristic functional groups associated with pyrazoles and amines in this compound, validating its structural assignment.

Synthesis Methods and Chemical Production

The preparation of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine requires controlled synthetic conditions and specific reagents to achieve the desired structural configuration and purity.

General Synthetic Approaches

Synthesis of this compound typically involves multiple reaction steps requiring careful control of experimental conditions including temperature, solvent choice, and reaction duration. These parameters significantly influence reaction yield, product purity, and the formation of potential byproducts.

Common synthetic routes for pyrazole derivatives such as 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine often include:

  • Formation of the pyrazole ring system through condensation reactions

  • Introduction of the amine group at the 4-position via reduction of a nitro precursor or direct amination

  • Attachment of the 3,3-dimethylcyclobutylmethyl group to the pyrazole nitrogen through alkylation reactions

Reaction Conditions and Optimization

The synthesis typically employs ethanol as a solvent due to its compatibility with numerous organic reactions and its ability to dissolve both polar and moderately non-polar reagents. Catalytic amounts of acids or bases are frequently added to enhance reaction yields and selectivity.

Thin-layer chromatography (TLC) serves as an essential analytical technique for monitoring reaction progress and confirming product formation. Other analytical methods, including NMR spectroscopy and mass spectrometry, are employed to verify structural integrity and compound purity.

Research chemists continue to explore alternative synthetic routes to improve efficiency, reduce environmental impact, and increase scalability of production. These efforts may include investigating greener solvents, catalytic systems, or continuous flow processes that could enhance the commercial viability of producing this compound.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine. Multiple complementary techniques provide a complete profile of the compound's properties.

Spectroscopic Analysis

Spectroscopic methods play a crucial role in confirming the structure and purity of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atom environments within the molecule. For this compound, NMR spectra would show characteristic signals for the pyrazole ring protons, the amine group protons, and the distinctive patterns associated with the dimethylcyclobutyl moiety.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups through their characteristic absorption bands. The IR spectrum of this compound would feature bands corresponding to N-H stretching (from the amine group), C=N and C=C stretching (from the pyrazole ring), and C-H stretching vibrations (from the methyl groups and cyclobutyl ring).

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that help verify the structure. The exact mass measurement of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine would be expected to closely match its calculated mass of 179.26 g/mol .

Structural Confirmation

Structure-Activity Relationships

Understanding the relationship between the structural features of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine and its biological activity provides valuable insights for potential optimization and development of related compounds with enhanced properties.

Key Structural Elements

Several structural components of this molecule are likely to contribute to its biological profile:

  • Pyrazole Core: This heterocyclic ring system is a privileged structure in medicinal chemistry, known to interact with various biological targets through hydrogen bonding, π-stacking, and dipole interactions.

  • Amine Group: The primary amine at the 4-position of the pyrazole ring provides hydrogen bond donor capability and introduces basic properties that can influence membrane permeability and protein binding.

  • Dimethylcyclobutyl Substituent: This bulky, lipophilic group may enhance binding to hydrophobic pockets in target proteins and affect the compound's pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability.

Understanding how these structural elements interact with biological targets could guide the design of analogs with improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions

The emerging research on 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine points to several promising avenues for future investigation that could expand our understanding of this compound and potentially lead to practical applications.

Challenges and Limitations

Current research on 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine faces several challenges:

  • Limited Published Data: The relative scarcity of comprehensive studies on this specific compound constrains detailed analysis of its properties and potential.

  • Synthesis Complexity: The multi-step synthesis required for producing this compound may present challenges for large-scale production and commercial viability.

  • Unknown Toxicity Profile: Comprehensive safety and toxicity assessments would be necessary before considering any therapeutic applications.

Addressing these challenges would require collaborative efforts across multiple disciplines, including synthetic chemistry, medicinal chemistry, biochemistry, and pharmacology.

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